
4H-purin-6-ylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-purin-6-ylhydrazine is a derivative of purine, a heterocyclic aromatic organic compound Purines are essential components of nucleic acids, which are fundamental to genetic material
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4H-purin-6-ylhydrazine typically involves the reaction of 2,6-dichloropurine with hydrazine hydrate. This reaction is regioselective, meaning it selectively targets specific positions on the purine ring. The reaction conditions often include the use of solvents like dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) at controlled temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, reducing the use of hazardous reagents and minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions: 4H-purin-6-ylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazine group.
Substitution: Nucleophilic substitution reactions are common, where the hydrazine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various purine derivatives, which can have different functional groups attached to the purine ring .
Aplicaciones Científicas De Investigación
4H-purin-6-ylhydrazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 4H-purin-6-ylhydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
4H-pyran: Known for its biological activities, including antitumor and antibacterial properties.
4H-pyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 4H-purin-6-ylhydrazine is unique due to its purine-based structure, which is integral to nucleic acids. This structural feature makes it particularly interesting for applications in genetics and molecular biology, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C5H6N6 |
|---|---|
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
4H-purin-6-ylhydrazine |
InChI |
InChI=1S/C5H6N6/c6-11-5-3-4(8-1-7-3)9-2-10-5/h1-2,4H,6H2,(H,9,10,11) |
Clave InChI |
KMRZSSNUAUJWRI-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2C(=N1)C(=NC=N2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[3,2-d]pyrimidin-4(4aH)-one](/img/structure/B12361388.png)



![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12361413.png)
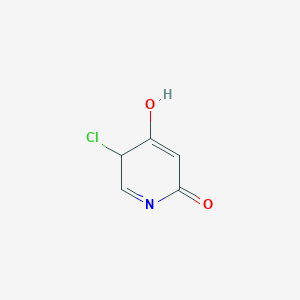
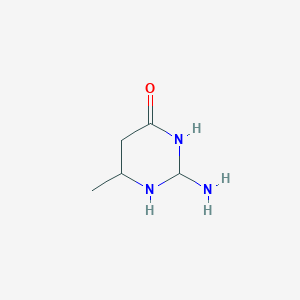
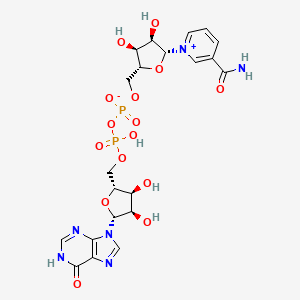
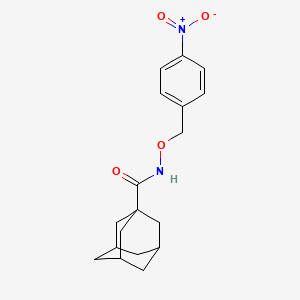
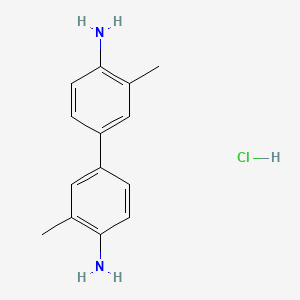
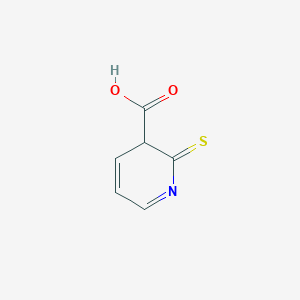
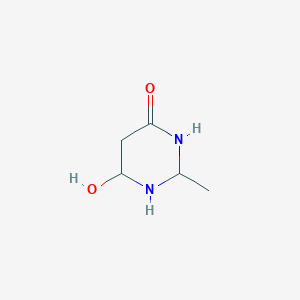
![5-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12361470.png)
![2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B12361478.png)
